Cas no 58824-51-4 (1-(2-fluorophenyl)prop-2-en-1-ol)

1-(2-Fluorophenyl)prop-2-en-1-ol is a fluorinated allylic alcohol derivative with a molecular formula of C9H9FO. This compound features a reactive hydroxyl group and a vinyl moiety, making it a versatile intermediate in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials. The presence of the 2-fluorophenyl group enhances its utility in cross-coupling reactions and as a building block for bioactive molecules. Its structural properties allow for further functionalization, enabling applications in asymmetric synthesis and catalysis. The compound is typically handled under inert conditions due to its sensitivity to oxidation and polymerization. High purity grades are available for research and industrial use.
1-(2-fluorophenyl)prop-2-en-1-ol structure
58824-51-4 structure
Product Name:1-(2-fluorophenyl)prop-2-en-1-ol
CAS No:58824-51-4
MF:C9H9FO
MW:152.165566205978
CID:1612338
PubChem ID:21618251
Update Time:2025-06-11

1-(2-fluorophenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-ethenyl-2-fluoro-
    • Benzenemethanol, α-ethenyl-2-fluoro-
    • 1-(2-Fluorophenyl)prop-2-en-1-ol
    • 1-(2-fluorophenyl)prop-2-en-1-ol
    • Inchi: 1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9,11H,1H2
    • InChI Key: RBUUKBOIWFZCAG-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1F)(O)C=C

1-(2-fluorophenyl)prop-2-en-1-ol Pricemore >>

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Additional information on 1-(2-fluorophenyl)prop-2-en-1-ol

Introduction to 1-(2-Fluorophenyl)prop-2-en-1-ol (CAS No. 58824-51-4)

1-(2-Fluorophenyl)prop-2-en-1-ol, also known by its CAS number 58824-51-4, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its fluorinated phenyl group and allylic alcohol functionality, which endow it with a range of interesting properties and reactivity profiles.

The molecular formula of 1-(2-Fluorophenyl)prop-2-en-1-ol is C9H9FO, and its molecular weight is approximately 156.17 g/mol. The compound is a colorless liquid at room temperature and exhibits moderate solubility in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical and chemical properties make it an attractive candidate for a variety of synthetic transformations and functionalization reactions.

In the realm of pharmaceutical research, 1-(2-Fluorophenyl)prop-2-en-1-ol has shown promise as a key intermediate in the synthesis of several bioactive molecules. The presence of the fluorine atom in the phenyl ring can significantly influence the pharmacological properties of the final product, often leading to enhanced metabolic stability, improved bioavailability, and altered binding affinities to biological targets. Recent studies have explored its use in the development of novel anti-inflammatory agents, antiviral drugs, and anticancer compounds.

One notable application of 1-(2-Fluorophenyl)prop-2-en-1-ol is in the synthesis of fluoroalkenes, which are important building blocks in the preparation of advanced materials such as polymers and coatings. The allylic alcohol functionality provides a convenient handle for further functionalization, allowing for the introduction of various substituents to tailor the properties of the final material. For example, researchers have utilized this compound to develop new types of thermally responsive polymers that exhibit unique phase transition behaviors, making them suitable for applications in drug delivery systems and smart textiles.

The synthetic accessibility of 1-(2-Fluorophenyl)prop-2-en-1-ol has also been a subject of extensive investigation. Several efficient synthetic routes have been reported in the literature, including Grignard reactions, alkylation, and metal-catalyzed cross-coupling reactions. These methods offer high yields and good functional group tolerance, making them suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthetic protocols that minimize waste generation and energy consumption.

In terms of safety and handling, it is important to note that while 1-(2-Fluorophenyl)prop-2-en-1-ol is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and properly disposing of any waste products.

The ongoing research into 1-(2-Fluorophenyl)prop-2-en-1-ol continues to uncover new applications and potential uses. For instance, recent studies have explored its role in organocatalysis, where it serves as a chiral auxiliary in asymmetric synthesis reactions. This has opened up new avenues for the preparation of enantiomerically pure compounds, which are crucial in pharmaceuticals where one enantiomer may be therapeutically active while the other may be inactive or even harmful.

In conclusion, 1-(2-fluorophenyl)prop-2-en-1-ol (CAS No. 58824-51-4) is a multifaceted compound with a wide range of applications in both pharmaceutical and materials science. Its unique chemical structure provides a foundation for further exploration and innovation, making it an important molecule for researchers and industry professionals alike. As new synthetic methods and applications continue to emerge, the importance of this compound is likely to grow even further.

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